molecular formula C13H23N3O B1465701 (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone CAS No. 1308334-68-0

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Cat. No. B1465701
CAS RN: 1308334-68-0
M. Wt: 237.34 g/mol
InChI Key: UBJJRSQFXFSCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone, also known as 4-APPM, is a novel chemical compound that has been the subject of scientific research in recent years. It is a cyclic nitrone derivative, a type of nitrogen-containing organic compound, and has been studied for its potential applications in the fields of medicine and pharmacology.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of novel derivatives, including those related to "(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone," showing significant antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, indicating variable and modest activity. Such studies underline the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Zaidi et al., 2021).

Antiproliferative Activity

The compound has been a part of studies exploring antiproliferative activities, particularly in the context of anticancer research. The development and characterization of novel compounds, incorporating "this compound," have shown promising results in inhibiting the growth of cancer cells, including human leukemia cells. This highlights its potential role in the discovery of new anticancer therapeutics (Vinaya et al., 2011).

Neuroprotective Activity

Novel derivatives involving "this compound" have been investigated for their neuroprotective effects. These compounds have shown potential in protecting neurons against glutamate-induced cell death, suggesting their use in treating neurological disorders such as ischemic stroke. This area of research offers insights into the design of new neuroprotective agents that could contribute to the treatment of neurodegenerative diseases (Zhong et al., 2020).

properties

IUPAC Name

piperidin-3-yl-(4-prop-2-enylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2,12,14H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJJRSQFXFSCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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